![molecular formula C9H19NO B2909375 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol CAS No. 1501072-85-0](/img/structure/B2909375.png)
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol
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Overview
Description
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AMPC or AMPH and is a chiral molecule with a unique structure. It has a cyclopentane ring with an amino group and a hydroxyl group attached to it. The compound has been studied for its potential use in the field of pharmacology, as well as for its effects on the human body.
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol involves its interaction with GABA(B) receptors. The compound binds to these receptors and activates them, leading to a range of physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol has a range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels. The compound has also been shown to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol in lab experiments is its high affinity for GABA(B) receptors. This makes it a potent agonist and allows for the study of the effects of GABA(B) receptor activation. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for the study of 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the study of the compound's effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, the compound could be studied for its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and other neurological conditions.
Synthesis Methods
The synthesis of 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol can be achieved through several methods. One of the most commonly used methods involves the reaction of cyclopentanone with L-alanine in the presence of sodium borohydride. This method is known as the reductive amination method and is widely used in the synthesis of chiral compounds.
Scientific Research Applications
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its use as a ligand for GABA(B) receptors. Studies have shown that the compound has high affinity for these receptors and can act as a potent agonist.
properties
IUPAC Name |
1-(1-amino-2-methylpropan-2-yl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2,7-10)9(11)5-3-4-6-9/h11H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTYIPVCLTXEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1(CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol |
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